N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as amides. This compound features a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The presence of an amide functional group and a prop-2-enamide moiety adds to its chemical complexity and potential reactivity.
Mechanism of Action
Target of Action
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide is a complex organic compound that has been synthesized for pharmacological evaluation It’s known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5,6,7,8-tetrahydronaphthalene and an appropriate alkylating agent.
Alkylation: The tetrahydronaphthalene is alkylated to introduce the ethyl group at the 2-position.
Amidation: The alkylated product is then reacted with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to hydrogenate the double bond in the prop-2-enamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated amides.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares the tetrahydronaphthalene core but has an amine functional group instead of an amide.
Naphthalene-2-carboxamide: This compound has a similar amide functional group but lacks the tetrahydronaphthalene structure.
Uniqueness
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide is unique due to its combination of a tetrahydronaphthalene core and a prop-2-enamide moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-15(17)16-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h3,8-11H,1,4-7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWINWCGUWHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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